H-Gly-Tyr-Gly-OH

Description

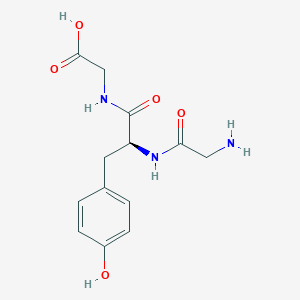

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-6-11(18)16-10(13(21)15-7-12(19)20)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSKKSLNLSTONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-08-7 | |

| Record name | Glycyl-tyrosyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Precision Synthesis of H-Gly-Tyr-Gly-OH: A Technical Guide

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Solid-Phase (SPPS) and Solution-Phase Strategies for Tripeptide Synthesis

Executive Summary & Strategic Analysis

The tripeptide H-Gly-Tyr-Gly-OH (Glycyl-Tyrosyl-Glycine) serves as a critical model substrate in enzymatic assays and a flexible linker in bioconjugation. While its short sequence suggests a trivial synthesis, the specific arrangement of Glycine and Tyrosine residues presents a classic "chemist’s trap": Diketopiperazine (DKP) formation .

For researchers and drug developers, the choice of synthesis pathway dictates yield and purity. This guide analyzes two distinct methodologies:

-

Fmoc-SPPS (Solid Phase): Optimized for speed and library generation, utilizing 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP risks.

-

Solution Phase: Optimized for multi-gram scalability, employing Boc-chemistry to bypass resin-based steric issues.

Strategic Decision Matrix

| Feature | Fmoc-SPPS (Recommended for <5g) | Solution Phase (Recommended for >10g) |

| Primary Risk | DKP formation at dipeptide stage (Tyr-Gly-Resin) | Solubility of intermediates |

| Purity Profile | High (>95% after HPLC) | Variable (Requires crystallization/extraction) |

| Time Investment | Low (Automated: <4 hours) | High (Manual: 3-5 days) |

| Solvent Consumption | High (DMF/DCM washes) | Moderate (Recyclable solvents) |

Critical Mechanistic Insight: The DKP Trap

Before detailing protocols, one must understand the failure mode. In SPPS, when the second amino acid (Tyrosine) is deprotected, the free amine can attack the C-terminal ester linkage to the resin. This cyclization releases a cyclic dipeptide (Diketopiperazine) and terminates the chain growth.

Why H-Gly-Tyr-Gly-OH is vulnerable:

-

Sterics: Glycine (C-term) has no side chain, leaving the ester linkage exposed.

-

Conformation: The flexibility of the Gly-Tyr bond facilitates the cis-amide conformation required for the nucleophilic attack.

Visualization: The DKP Formation Mechanism

The following diagram illustrates the "off-pathway" reaction that reduces yield if standard Wang resins are used without specific precautions.

Figure 1: Mechanism of premature cleavage via Diketopiperazine (DKP) formation during the synthesis of C-terminal Glycine peptides.

Methodology A: Optimized Fmoc-SPPS Protocol

To prevent DKP, we utilize 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents the intramolecular attack described above.

Reagents & Materials

-

Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

-

Amino Acids: Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.[1]

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA / TIS / H₂O (95:2.5:2.5).

Step-by-Step Workflow

Step 1: Resin Loading (The Critical Step)

Unlike Wang resin, 2-CTC is extremely acid-sensitive and requires base-free loading to preserve the trityl linker.

-

Swell 2-CTC resin in dry DCM for 30 min.

-

Dissolve Fmoc-Gly-OH (1.2 eq) in DCM with DIPEA (4 eq).

-

Add to resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL/g resin) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x).[2]

Step 2: Peptide Assembly Cycle

Repeat the following cycle for Tyrosine and the final Glycine.

| Stage | Reagent | Duration | Validation |

| Deprotection | 20% Piperidine/DMF | 2 x 10 min | UV Monitoring (301 nm) |

| Wash | DMF | 5 x 1 min | - |

| Activation | AA (3 eq) + DIC (3 eq) + Oxyma (3 eq) | Pre-mix 2 min | - |

| Coupling | Activated Solution | 45–60 min | Kaiser Test (Blue = Incomplete) |

| Wash | DMF | 3 x 1 min | - |

Step 3: Cleavage & Isolation

-

Wash final resin with DCM (5x) to remove all DMF (DMF interferes with precipitation).

-

Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5). Shake for 2 hours.

-

Note: TIS (Triisopropylsilane) is essential to scavenge the t-butyl cations released from the Tyrosine side chain, preventing alkylation of the Tyrosine aromatic ring.

-

-

Filter resin and precipitate filtrate in cold Diethyl Ether (-20°C).

-

Centrifuge, decant, and dry the white pellet.

Methodology B: Solution Phase Synthesis (Scalable)

For quantities exceeding 10g, SPPS becomes cost-prohibitive due to resin and solvent costs. A Boc-strategy in solution is preferred here.

Retrosynthetic Strategy

Target: H-Gly-Tyr-Gly-OH Route: [Boc-Gly] + [H-Tyr(Bzl)-Gly-OBzl] → [Boc-Gly-Tyr(Bzl)-Gly-OBzl] → Hydrogenolysis.

Protocol

Phase 1: Dipeptide Formation (H-Tyr-Gly-OBzl)

-

Activation: Dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and NMM (N-methylmorpholine, 1.1 eq) in THF. Cool to -15°C.

-

Mixed Anhydride: Add Isobutyl Chloroformate (IBCF, 1.0 eq). Stir for 15 min.

-

Coupling: Add H-Gly-OBzl·TsOH (Glycine benzyl ester tosylate, 1.0 eq) and NMM (1.0 eq). Stir 1h at -15°C, then overnight at RT.

-

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1N KHSO₄, Sat. NaHCO₃, and Brine.

-

Deprotection: Treat with 4N HCl in Dioxane for 1 hour to remove Boc. Precipitate with ether to get H-Tyr(Bzl)-Gly-OBzl·HCl .

Phase 2: Tripeptide Assembly

-

Repeat the Mixed Anhydride coupling using Boc-Gly-OH and the dipeptide salt from Phase 1.

-

Isolate the fully protected tripeptide: Boc-Gly-Tyr(Bzl)-Gly-OBzl .

Phase 3: Global Deprotection

-

Dissolve the protected peptide in MeOH/AcOH.

-

Add Pd/C (10% wt) catalyst.

-

Hydrogenate (H₂ balloon) for 4–6 hours. This removes the Benzyl ester (C-term) and Benzyl ether (Tyr side chain) simultaneously.

-

Remove Boc group using TFA/DCM (1:1) if not removed prior (or use HCl/Dioxane before hydrogenation if preferred).

-

Filter catalyst and lyophilize.

Quality Control & Analytical Standards

Every batch must be validated against the following criteria.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

-

Gradient: 0% to 60% Acetonitrile in Water (0.1% TFA) over 20 min.

-

Detection: 214 nm (Amide bond) and 280 nm (Tyrosine absorption).

-

Expected Retention: H-Gly-Tyr-Gly-OH is relatively hydrophilic and will elute early (typically <10 min on standard gradients).

Mass Spectrometry (ESI-MS)

-

Formula: C₁₃H₁₇N₃O₅[3]

-

Monoisotopic Mass: 295.12 Da

-

Expected Ions:

-

[M+H]⁺ = 296.12

-

[M+Na]⁺ = 318.10

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Mass [M-18] detected | DKP Formation | Switch to 2-CTC resin; ensure temperature <25°C during deprotection. |

| Extra Peak (+56 Da) | t-Butyl alkylation | Old scavenger (TIS) or insufficient TIS ratio during cleavage. |

| Low Solubility | Peptide aggregation | Dissolve in 5% Acetic Acid or DMSO for purification. |

Synthesis Workflow Visualization

The following diagram summarizes the recommended SPPS workflow, highlighting the critical decision points for 2-CTC usage.

Figure 2: Optimized SPPS workflow for H-Gly-Tyr-Gly-OH using 2-Chlorotrityl Chloride resin.

References

-

Coin, I., et al. (2007).[4] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Giraud, M., et al. (1999). Diketopiperazine formation during the solid-phase synthesis of C-terminal proline peptides. Journal of Peptide Science. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Physicochemical Characterization and Analytical Utility of the Tripeptide H-Gly-Tyr-Gly-OH

Executive Summary

The tripeptide H-Gly-Tyr-Gly-OH (Glycyl-Tyrosyl-Glycine) represents a fundamental model system in peptide chemistry. While structurally simple, its composition—flanking the aromatic, phenolic Tyrosine residue with two achiral, flexible Glycine residues—makes it an indispensable tool for studying peptide bond stability, tyrosine fluorescence quenching, and chromatographic behavior.

This technical guide provides a rigorous breakdown of its physicochemical properties, synthesis logic, and analytical protocols. It is designed for researchers requiring precise mass spectrometry calibration standards or investigating protease kinetics where minimal steric hindrance is required.

Part 1: Chemical Identity & Fundamental Properties

Molecular Specifications

The accurate characterization of H-Gly-Tyr-Gly-OH requires a distinction between its average molecular weight (used for gravimetric preparation) and its monoisotopic mass (used for mass spectrometric identification).

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₁₇N₃O₅ | Calculated based on residues: Gly (C₂H₅NO₂) + Tyr (C₉H₁₁NO₃) + Gly (C₂H₅NO₂) - 2(H₂O).[1] |

| Average Molecular Weight | 295.29 g/mol | Use this value for calculating molarity from weighed powder. |

| Monoisotopic Mass | 295.1168 Da | Use this value for [M+H]⁺ identification in LC-MS (Expected m/z ≈ 296.12). |

| PubChem CID | 6992444 | Unique identifier for database verification. |

| ChEBI ID | CHEBI:164121 | Biological ontology reference.[2] |

Structural Topology

The molecule consists of a central L-Tyrosine residue linked via amide bonds to N-terminal and C-terminal Glycine residues. The lack of side chains on the Glycine residues exposes the Tyrosine, making it highly accessible for solvent interactions and enzymatic binding.

Figure 1: Structural connectivity of H-Gly-Tyr-Gly-OH highlighting the central chromophore.

Part 2: Physicochemical Profile

Ionization & Solubility

Understanding the zwitterionic nature of H-Gly-Tyr-Gly-OH is critical for buffer selection.

-

Isoelectric Point (pI): Approximately 5.6 - 5.8 .

-

Mechanism:[3] At pH < 3, the molecule is cationic (+1). At pH > 10, it is anionic (-2, due to phenolic -OH deprotonation). At pH ~5.7, the net charge is zero, leading to minimum solubility.

-

-

Solubility: High in water (>10 mg/mL) and dilute acetic acid.

-

Protocol Tip: If aggregation occurs (rare for this sequence), sonicate in 0.1% acetic acid before diluting into neutral buffers.

-

Spectroscopic Properties

The central Tyrosine provides a built-in UV probe.[4]

-

Absorption Max (λmax): 274 nm (in neutral buffer).

-

Extinction Coefficient (ε): ~1400 M⁻¹cm⁻¹ at 280 nm.

-

Fluorescence: Excitation at 274 nm yields emission at ~303 nm. This is often used to monitor peptide folding or binding when the Tyrosine environment changes.

Part 3: Experimental Protocols

Preparation of Analytical Standards

Objective: Create a stable 1 mM stock solution for HPLC calibration. Rationale: Direct weighing of sub-milligram quantities introduces error. A concentrated stock minimizes gravimetric variance.

Reagents:

-

H-Gly-Tyr-Gly-OH (Lyophilized powder, >98% purity).

-

Ultrapure Water (Type I, 18.2 MΩ).

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

Workflow:

-

Weighing: Weigh approximately 2.95 mg of peptide into a microcentrifuge tube. Record exact mass (e.g.,

mg). -

Calculation: Calculate required volume for 10 mM stock.

-

Dissolution: Add the calculated volume of Solvent A . Vortex for 30 seconds.

-

Why Solvent A? The acidic pH ensures protonation of the amine, preventing oxidation of the tyrosine phenol group and enhancing solubility.

-

-

Verification: Measure

of a 1:10 dilution. Expected Absorbance

HPLC-UV-MS Method Development

Separating H-Gly-Tyr-Gly-OH from hydrolysis byproducts (Gly-Tyr or Tyr-Gly) requires a tuned gradient due to the similar polarity of the fragments.

Figure 2: Analytical workflow for the separation and identification of H-Gly-Tyr-Gly-OH.

Part 4: Biological & Research Applications[5][6][7]

Protease Substrate Profiling

H-Gly-Tyr-Gly-OH serves as a minimal substrate for investigating aminopeptidases and carboxypeptidases.

-

Aminopeptidase activity: Cleaves N-terminal Gly. Monitor shift in retention time or appearance of free Glycine.

-

Carboxypeptidase activity: Cleaves C-terminal Gly.

-

Chymotrypsin: While Chymotrypsin prefers large hydrophobic residues (Tyr/Phe/Trp), the flanking Glycine residues in this tripeptide provide minimal steric hindrance, making it an excellent "control" substrate to determine baseline kinetics without secondary structure interference.

Tyrosine Fluorescence Quenching Model

Because the Tyrosine is solvent-exposed, this peptide is used to calibrate fluorescence spectrometers.

-

Protocol: Titrate a quencher (e.g., acrylamide or iodide) into a solution of H-Gly-Tyr-Gly-OH.

-

Analysis: Plot

vs. [Quencher] (Stern-Volmer plot). -

Utility: Determines the collisional accessibility of the fluorophore, serving as a baseline for comparing more complex folded proteins.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6992444, H-Gly-Tyr-Gly-OH. Retrieved February 3, 2026, from [Link]

-

European Bioinformatics Institute. ChEBI:164121 - Gly-Tyr-Gly.[2] Retrieved from [Link][2]

-

ResearchGate. Separation of Gly-Tyr and Tyr-Gly peptides using RP-HPLC. (Discussion on pKa and separation logic). Retrieved from [Link]

Sources

- 1. H-Gly-DL-Tyr-DL-Tyr-Gly-OH | C22H26N4O7 | CID 18492200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Gly-Tyr-Gly-OH | C13H17N3O5 | CID 6992444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Gly-Tyr-Gly-OH

Abstract & Introduction

The tripeptide Glycyl-Tyrosyl-Glycine (H-Gly-Tyr-Gly-OH) serves as a fundamental model system in peptide chemistry, often utilized to study tyrosine kinase specificity, peptide solubility, and minimal hydrogelation motifs.

This application note details a robust, self-validating protocol for synthesizing H-Gly-Tyr-Gly-OH using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. Unlike solution-phase methods, this solid-phase approach utilizes a Wang resin pre-loaded with Glycine to eliminate C-terminal racemization risks and streamline the workflow.

Key Technical Constraints:

-

Target Sequence: H-Gly-Tyr-Gly-OH

-

C-Terminus: Free Acid (-COOH)

-

Tyrosine Protection: tert-Butyl (tBu) ether is required to prevent side-chain modification during synthesis.[1]

-

Scavenger System: A specific cleavage cocktail containing Triisopropylsilane (TIS) is mandatory to prevent the alkylation of the Tyrosine aromatic ring by t-butyl carbocations released during cleavage.

Materials & Reagents

To ensure reproducibility, use reagents meeting the specified purity grades.

Reagents Table

| Component | Specification | Purpose |

| Resin | Fmoc-Gly-Wang Resin (0.3–0.8 mmol/g) | Solid support; pre-loaded to prevent esterification errors. |

| Amino Acids | Fmoc-Tyr(tBu)-OH | Protected Tyrosine residue.[1] |

| Fmoc-Gly-OH | N-terminal Glycine residue. | |

| Coupling Agents | HBTU (or HCTU) | Activator for carboxyl groups. |

| Base | DIEA (Diisopropylethylamine) | Activates the amino acid species. |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[2][3] |

| Solvent | DMF (Dimethylformamide) | Main reaction solvent (Amine-free, HPLC grade). |

| Cleavage | TFA (Trifluoroacetic acid) | Cleaves peptide from resin and side-chain protection.[4] |

| Scavengers | TIS (Triisopropylsilane), Water | Traps reactive cations (tBu+). |

| Precipitation | Diethyl Ether (Cold) | Precipitates the final peptide. |

Strategic Planning & Workflow

The synthesis follows a linear build from C-terminus to N-terminus. The choice of Fmoc-Gly-Wang Resin is critical here. Standard Wang resin requires manual loading of the first amino acid, a step prone to racemization and low yields. Using pre-loaded resin guarantees the integrity of the C-terminal Glycine [1].

Synthesis Logic Diagram

The following diagram illustrates the iterative cycle and the specific chemical progression for H-Gly-Tyr-Gly-OH.

Caption: Step-wise Fmoc SPPS workflow for H-Gly-Tyr-Gly-OH assembly on Wang resin.

Detailed Protocol

Phase 1: Resin Preparation

-

Weighing: Weigh an appropriate amount of Fmoc-Gly-Wang resin (e.g., 0.25 mmol scale).

-

Swelling: Place resin in a fritted synthesis vessel. Add DMF (10 mL/g resin) and agitate gently for 30–60 minutes.

-

Why? Dry polystyrene beads must expand to allow reagents to diffuse into the core where >90% of reactive sites are located [2].

-

-

Drain: Remove the solvent via vacuum filtration.

Phase 2: The SPPS Cycle (Repeated for Tyr, then Gly)

Step A: Fmoc Deprotection[3][5]

-

Add 20% Piperidine in DMF (5 mL per gram of resin).

-

Agitate for 5 minutes. Drain.

-

Add fresh 20% Piperidine in DMF . Agitate for 15 minutes. Drain.

-

Wash: Wash the resin with DMF (5 times, 1 min each).

-

Critical: Complete removal of piperidine is essential. Residual base will prematurely cleave the Fmoc group of the incoming amino acid, leading to "double hits" (insertion of two amino acids instead of one).

-

Step B: Amino Acid Activation & Coupling

Stoichiometry: Use 3-fold molar excess (relative to resin loading) of Amino Acid, HBTU, and DIEA.

-

Dissolve: In a small vial, dissolve 3 eq. of Fmoc-Tyr(tBu)-OH and 3 eq. of HBTU in minimal DMF.

-

Activate: Add 6 eq. of DIEA . The solution should turn yellow. Allow to activate for 2–3 minutes (do not exceed 10 mins to avoid racemization).

-

Transfer: Pour the activated solution onto the resin.

-

React: Agitate at room temperature for 45–60 minutes.

-

Wash: Drain and wash with DMF (3 times).[3]

Step C: The Kaiser Test (In-Process QC)

Never skip this step. It validates that the coupling is complete.

-

Take a few beads of resin into a small glass tube.[6]

-

Add 2 drops each of: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), and KCN (in pyridine).

-

Heat at 100°C for 2 minutes.

-

Blue Beads: Positive (Free amines present) → Coupling Failed . Repeat Step B.

-

Yellow/Colorless Beads: Negative (No free amines) → Coupling Successful . Proceed to next cycle [3].

-

Step D: Repeat for N-Terminal Glycine

Repeat Steps A–C using Fmoc-Gly-OH .

Phase 3: Final Cleavage & Isolation

After the final N-terminal Fmoc removal (Step A of the final cycle) and extensive washing with DCM (Dichloromethane) to remove DMF traces:

-

Cocktail Preparation: Prepare the cleavage cocktail fresh :

-

95% TFA (Acidolysis)

-

2.5% TIS (Scavenger for tBu cations)

-

2.5% H2O (Scavenger/Hydrolysis)

-

Why TIS? Without TIS, the tert-butyl cation released from the Tyrosine side chain can re-attach to the Tyrosine aromatic ring (ortho-alkylation), creating a permanent impurity [4].

-

-

Reaction: Add cocktail to the dry resin. Agitate for 2–3 hours at room temperature.

-

Collection: Filter the resin into a round-bottom flask. Wash resin with a small amount of TFA.

-

Precipitation:

-

Evaporate most TFA using a nitrogen stream or rotary evaporator (do not dry completely).

-

Add ice-cold Diethyl Ether (10x volume). The peptide will precipitate as a white solid.

-

-

Isolation: Centrifuge (3000 rpm, 5 min) or filter to collect the solid. Wash pellet twice with cold ether.

Quality Control & Analysis

The crude peptide must be analyzed to confirm identity and purity.

| Parameter | Method | Expected Result |

| Identity | ESI-MS (Mass Spectrometry) | [M+H]+ = 296.3 Da (Calc MW: 295.3) |

| Purity | RP-HPLC (C18 Column) | Single major peak (>95% area). |

| Mobile Phase | A: 0.1% TFA/WaterB: 0.1% TFA/Acetonitrile | Gradient: 0–30% B over 20 mins (Peptide is hydrophilic). |

Troubleshooting Guide

-

Problem: Low yield or missing sequence.

-

Cause: Aggregation (unlikely for tripeptide) or wet solvents.

-

Fix: Ensure DMF is "dry" (amine-free). Check piperidine freshness.

-

-

Problem: Extra mass peaks (+56 Da).

-

Cause: Incomplete removal of tBu group or alkylation.

-

Fix: Extend cleavage time; ensure TIS was added to the cocktail.

-

-

Problem: Racemization.

-

Cause: Over-activation with HBTU/DIEA.

-

Fix: Switch to DIC/Oxyma Pure coupling for sensitive residues (though less critical for Gly/Tyr) [5].

-

References

-

Biotage. Cleavage Cocktails and Scavengers in SPPS. Retrieved from [Link]

-

CEM Corporation. High Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Retrieved from [Link]

Sources

Application Notes and Protocols for the In-Vitro Use of H-Gly-Tyr-Gly-OH

Introduction: Unveiling the Potential of H-Gly-Tyr-Gly-OH in Cellular Assays

The tripeptide H-Gly-Tyr-Gly-OH, composed of glycine and tyrosine residues, represents a class of bioactive molecules with significant potential in biomedical research. Peptides are fundamental biological molecules that can exhibit a wide range of activities, including antimicrobial, antioxidant, and antihypertensive properties.[1] The specific sequence of amino acids dictates the peptide's structure and, consequently, its biological function and interaction with cellular components.[1] This guide provides a comprehensive overview and detailed protocols for the effective use of H-Gly-Tyr-Gly-OH in various in-vitro cellular assays, empowering researchers to explore its biological significance.

The inclusion of tyrosine, an amino acid known for its poor solubility, within a di- or tripeptide structure like Glycyl-L-Tyrosine (Gly-Tyr) can significantly enhance its solubility and stability in aqueous solutions at neutral pH, a critical factor for cell culture media formulation.[2][3][4] This principle is often extended to tripeptides to improve the bioavailability of key amino acids to cells in culture. Beyond its role as a nutrient source, the specific sequence Gly-Tyr-Gly may confer unique bioactivities, making it a subject of interest for studying cellular processes.

This document will guide researchers through the essential steps of handling H-Gly-Tyr-Gly-OH, from preparation of stock solutions to its application in specific cellular assays, including cytotoxicity, enzyme inhibition, and cellular uptake studies. The protocols provided herein are designed to be robust and self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Part 1: Physicochemical Properties and Handling of H-Gly-Tyr-Gly-OH

A thorough understanding of the physicochemical properties of H-Gly-Tyr-Gly-OH is paramount for its successful application in cellular assays.

Table 1: Physicochemical Properties of H-Gly-Tyr-Gly-OH

| Property | Value | Source |

| Molecular Formula | C13H17N3O5 | Calculated |

| Molecular Weight | 295.29 g/mol | Calculated |

| Amino Acid Sequence | Gly-Tyr-Gly | N/A |

| Appearance | White to off-white lyophilized powder | General Peptide Characteristics |

| Solubility | Soluble in water and cell culture media. | [2][5] |

| Storage | Store lyophilized peptide at -20°C or colder. | [5] |

Note: The presence of Trifluoroacetic acid (TFA) as a counterion from HPLC purification is common and can affect the net weight and solubility of the peptide.[5] For most in-vitro assays, residual TFA levels are not expected to interfere.[5]

Protocol 1: Preparation of H-Gly-Tyr-Gly-OH Stock Solution

The accuracy of in-vitro experiments begins with the correct preparation of the test compound. This protocol details the steps for preparing a sterile, concentrated stock solution of H-Gly-Tyr-Gly-OH.

Materials:

-

H-Gly-Tyr-Gly-OH lyophilized powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Equilibration: Allow the vial of lyophilized H-Gly-Tyr-Gly-OH to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in sterile water or PBS to a desired high concentration (e.g., 10 mM or 100 mM). The choice of solvent can influence solubility; for cell-based assays, using a solvent compatible with the cell culture medium is crucial.[6]

-

Solubilization: Vortex the solution gently until the peptide is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: In-Vitro Cellular Assay Applications

The following sections provide detailed protocols for investigating the biological effects of H-Gly-Tyr-Gly-OH in cultured cells. These protocols are intended as a starting point and may require optimization depending on the cell type and specific research question.

Application 1: Assessment of Cytotoxicity using the MTT Assay

Before evaluating the specific bioactivity of H-Gly-Tyr-Gly-OH, it is essential to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxicity of H-Gly-Tyr-Gly-OH.

Protocol 2: MTT Cytotoxicity Assay

Materials:

-

Cells of interest (e.g., HeLa, HEK293, or a cell line relevant to the research)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

H-Gly-Tyr-Gly-OH stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of H-Gly-Tyr-Gly-OH in complete medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Application 2: Investigating Enzyme Inhibition - A Case Study with Tyrosinase

Given the presence of a tyrosine residue, H-Gly-Tyr-Gly-OH could potentially interact with enzymes involved in tyrosine metabolism, such as tyrosinase. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and medicine.[8]

Principle: This assay measures the ability of H-Gly-Tyr-Gly-OH to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation is indicative of enzyme inhibition.

Protocol 3: In-Vitro Tyrosinase Inhibition Assay

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

H-Gly-Tyr-Gly-OH stock solution

-

Kojic acid (positive control inhibitor)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the following reaction mixtures:

-

Blank: Buffer only

-

Control: Buffer + Tyrosinase + L-DOPA

-

Test: Buffer + Tyrosinase + H-Gly-Tyr-Gly-OH + L-DOPA

-

Positive Control: Buffer + Tyrosinase + Kojic Acid + L-DOPA

-

-

Pre-incubation: Add 20 µL of varying concentrations of H-Gly-Tyr-Gly-OH or kojic acid to the respective wells. Then add 140 µL of buffer and 20 µL of tyrosinase solution. Incubate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[9]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of H-Gly-Tyr-Gly-OH. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Diagram: Enzyme Inhibition Logical Flow

Caption: Logic of the tyrosinase inhibition assay.

Application 3: Investigating Cellular Uptake

Understanding if and how H-Gly-Tyr-Gly-OH enters cells is crucial for interpreting its biological effects. This can be investigated by conjugating the peptide with a fluorescent tag.

Principle: A fluorescently labeled version of H-Gly-Tyr-Gly-OH (e.g., FITC-Gly-Tyr-Gly) is incubated with cells. The internalization of the peptide is then visualized and quantified using fluorescence microscopy or flow cytometry.[10]

Protocol 4: Cellular Uptake Assay

Materials:

-

Fluorescently labeled H-Gly-Tyr-Gly-OH (custom synthesis)

-

Cells of interest

-

Complete cell culture medium

-

Chambered coverglass or 24-well plate

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on chambered coverglass or in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points.

-

Washing: After incubation, wash the cells three times with cold PBS to remove any peptide that is not internalized.

-

Staining (for microscopy): If desired, stain the cell nuclei with Hoechst 33342.

-

Visualization and Quantification:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to determine the subcellular localization of the peptide.

-

Flow Cytometry: For a quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Part 3: Data Interpretation and Troubleshooting

Data Interpretation:

-

Cytotoxicity: A dose-dependent decrease in cell viability suggests that the peptide may have cytotoxic effects at higher concentrations. The IC50 value can be determined from the dose-response curve.

-

Enzyme Inhibition: A decrease in the reaction rate in the presence of the peptide indicates inhibitory activity. The mode of inhibition (e.g., competitive, non-competitive) can be further investigated by varying the substrate concentration.[11]

-

Cellular Uptake: The presence of a fluorescent signal inside the cells confirms uptake. The pattern of fluorescence can provide clues about the mechanism of uptake and the peptide's subcellular destination.

Troubleshooting:

| Issue | Possible Cause | Solution |

| Peptide precipitation in media | Poor solubility at the working concentration or interaction with media components. | Prepare a fresh, more dilute stock solution. Test solubility in different buffers or media formulations.[6] |

| High variability in assay results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell seeding. Use a multichannel pipette for additions. Avoid using the outer wells of the plate. |

| No observable effect | The peptide is not active under the tested conditions, or the concentration is too low. | Test a wider range of concentrations. Increase the incubation time. Ensure the peptide is not degraded. |

Conclusion

H-Gly-Tyr-Gly-OH is a tripeptide with potential applications in various areas of cell biology research. This guide provides a framework for its systematic investigation in in-vitro cellular assays. By carefully following these protocols and considering the principles of good cell culture practice, researchers can generate reliable and meaningful data to elucidate the biological role of this and other novel peptides.

References

- Aguayo, L. G., et al. (2014). Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses. Frontiers in Cellular Neuroscience, 8, 25.

- Reyes-Becerril, M., et al. (2023). In Vitro and In Silico Wound-Healing Activity of Two Cationic Peptides Derived from Cecropin D in Galleria mellonella. MDPI.

- Udenigwe, C. C., & Aluko, R. E. (2012).

-

Lifetein. (n.d.). H-Leu-Gly-Tyr-OH peptide. Retrieved from [Link]

- Jo, Y. J., et al. (2015). Gly-Ala-Gly-Val-Gly-Tyr, a novel synthetic peptide, improves glucose transport and exerts beneficial lipid metabolic effects in 3T3-L1 adipoctyes.

- Hammes, W., Schleifer, K. H., & Kandler, O. (1973). Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. Journal of Bacteriology, 116(2), 1029–1053.

-

NCERT. (n.d.). Biomolecules. Retrieved from [Link]

- Wang, L., et al. (2023). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. MDPI.

- Kim, J., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. MDPI.

- Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246–263.

- Ghorai, A., et al. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega.

-

MolView. (n.d.). MolView. Retrieved from [Link]

- Tsvetkova, I., et al. (2019). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. Clinical Cancer Research, 25(16), 5116–5126.

- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.

- Zdyb, A., et al. (2022). Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. International Journal of Molecular Sciences, 23(24), 15998.

-

Imperial College London. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

- Lee, J. S., et al. (2022). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biochemical Engineering Journal, 180, 108369.

- Poreba, M., et al. (2011). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Bioorganic & Medicinal Chemistry Letters, 21(16), 4899–4903.

- Google Patents. (n.d.). ES2901134T3 - Culture medium comprising oligopeptides.

- Gessner, A., & Der-Horst, A. (2018).

- Vega, S. L., et al. (2021). Advances in high throughput cell culture technologies for therapeutic screening and biological discovery applications. APL Bioengineering, 5(4), 041503.

- van der Wijk, T., et al. (2022). In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1894–1903.

- Wang, Y., et al. (2022). Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation. Frontiers in Nutrition, 9, 1018698.

- Walsh, C. T., Garneau-Tsodikova, S., & Gatto, G. J., Jr. (2007). Protein posttranslational modifications: the chemistry of proteome diversifications.

- Ito, Y., et al. (2021). In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR. Journal of the American Chemical Society, 143(15), 5949–5956.

- Zannella, C., et al. (2022). Tripeptides toxicity in vitro cultures (A) and human erythrocytes (B).

- Hardy, J. A., et al. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. Journal of Proteome Research, 20(11), 5035–5048.

- Tani, F., et al. (1994). Detection of Protease Activity with a Fluorescence-labelled Peptide Substrate on a TLC Plate. Bioscience, Biotechnology, and Biochemistry, 58(9), 1700–1701.

- Kučera, T., et al. (2013). A Computational Study of the Glycine-Rich Loop of Mitochondrial Processing Peptidase. PLOS ONE, 8(9), e74518.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biopharma & Bioprocessing [evonik.com]

- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ES2901134T3 - Culture medium comprising oligopeptides - Google Patents [patents.google.com]

- 5. H-Leu-Gly-Tyr-OH peptide [novoprolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

H-Gly-Tyr-Gly-OH as a substrate for enzyme kinetic studies

Executive Summary

H-Gly-Tyr-Gly-OH (Glycyl-Tyrosyl-Glycine) is a synthetic tripeptide widely utilized as a model substrate in enzymatic kinetic studies. Its utility stems from the central Tyrosine (Tyr) residue, which serves as both a spectroscopic probe (UV absorbance at 275–280 nm) and a specific recognition motif for endopeptidases and oxidoreductases.

This guide details the protocols for using H-Gly-Tyr-Gly-OH to profile Endopeptidase activity (specifically Chymotrypsin-like specificity) and Oxidative Stability (Peroxidase-mediated crosslinking). Unlike synthetic chromogenic substrates (e.g., pNA derivatives), this native peptide allows for "label-free" kinetic analysis via HPLC, providing a direct measurement of peptide bond hydrolysis without steric interference from bulky fluorophores.

Chemical & Physical Properties

-

Sequence: Glycine-Tyrosine-Glycine (G-Y-G)

-

Molecular Weight: 295.3 Da

-

Solubility: Soluble in water and aqueous buffers (up to 50 mM).

-

UV Signature:

= 275 nm (Phenolic side chain of Tyr). -

pKa Values:

-COOH (~3.6),

Critical Consideration for Kinetics: The ionization state of the Tyrosine hydroxyl group affects both solubility and enzyme recognition. Ensure buffers are maintained below pH 9.0 for hydrolysis assays to prevent deprotonation of the phenol group, which can alter absorbance coefficients and enzyme binding affinity.

Application 1: Endopeptidase Kinetic Profiling (Chymotrypsin Model)

Rationale

H-Gly-Tyr-Gly-OH is an ideal substrate for determining the specificity constant (

Reaction Scheme:

Protocol: Discontinuous RP-HPLC Assay

This protocol avoids the interference often seen in continuous UV assays of peptides and provides definitive product identification.

Materials:

-

Substrate Stock: 10 mM H-Gly-Tyr-Gly-OH in ultrapure water.

-

Enzyme:

-Chymotrypsin (or target endopeptidase) in 1 mM HCl (storage) diluted into assay buffer. -

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl

, pH 7.8. -

Quenching Solution: 10% Trifluoroacetic acid (TFA) or 1 M HCl.

-

HPLC Mobile Phases:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

Experimental Workflow:

-

Preparation:

-

Prepare a range of substrate concentrations (e.g., 0.1 mM to 2.0 mM) in Assay Buffer.

-

Pre-incubate substrate solutions at 25°C for 5 minutes.

-

-

Reaction Initiation:

-

Add enzyme (final conc. 10–50 nM) to the substrate solution. Total volume: 500

L. -

Mix gently by inversion.

-

-

Sampling (Time Course):

-

At defined intervals (0, 2, 5, 10, 15, 30 min), remove 50

L aliquots. -

Immediately dispense into tubes containing 10

L of Quenching Solution to stop the reaction.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

m). -

Gradient: 0–30% B over 15 minutes.

-

Detection: UV at 280 nm .

-

Note: The Tripeptide (Substrate) will elute later than the Dipeptide (Product) due to higher hydrophobicity. Glycine (co-product) has negligible absorption at 280 nm.

-

Data Processing:

Calculate the initial velocity (

Application 2: Oxidative Stability Profiling (Peroxidase Model)

Rationale

In drug development, peptide formulations are susceptible to oxidative degradation. H-Gly-Tyr-Gly-OH serves as a model to study dityrosine crosslinking mediated by peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase).

Mechanism: Peroxidases oxidize the phenolic group of Tyrosine to a tyrosyl radical, which couples to form a fluorescent dityrosine dimer.

Protocol: Continuous Fluorometric Assay

Materials:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4.

-

Oxidant: Hydrogen Peroxide (

) stock. -

Enzyme: Horseradish Peroxidase (HRP).

Workflow:

-

Set excitation wavelength to 315 nm and emission to 410 nm (characteristic of dityrosine).

-

Mix Substrate (1 mM) and HRP in the cuvette.

-

Initiate reaction by adding

(final conc. 100 -

Monitor the increase in fluorescence over time.

Visualization of Experimental Logic

Figure 1: Kinetic workflow for endopeptidase profiling. The UV-active dipeptide product is quantified to determine reaction velocity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Hydrolysis Observed | Enzyme inactivity or pH mismatch. | Verify enzyme activity with a standard substrate (e.g., BTEE). Ensure pH is 7.5–8.0 for Chymotrypsin. |

| Non-Linear Rates | Substrate depletion (>10%). | Reduce enzyme concentration or sampling time to ensure initial velocity ( |

| Peak Overlap (HPLC) | Gradient too steep. | Shallow the gradient (e.g., 0–20% B over 20 min) to improve resolution between Tripeptide and Dipeptide. |

| High Background (Oxidation) | Auto-oxidation of Tyr. | Prepare fresh substrate daily; protect stock solutions from light. |

References

-

UniProt Consortium. (2012). Cationic peroxidase SPC4 Substrate Specificity. UniProtKB - P84516.[1] Retrieved from [Link]

-

Florentin, D., et al. (1984). New substrates for enkephalinase (neutral endopeptidase) based on fluorescence energy transfer. Analytical Biochemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of H-Gly-Tyr-Gly-OH via Aqueous-Stable RP-HPLC

Abstract

The tripeptide H-Gly-Tyr-Gly-OH presents a distinct chromatographic challenge due to its low molecular weight (238.24 Da) and significant hydrophilicity. Standard C18 Reversed-Phase HPLC (RP-HPLC) protocols often fail to retain this analyte, leading to elution in the void volume or phase collapse (dewetting) of the stationary phase. This application note details a robust, self-validating protocol utilizing 100% aqueous-stable C18 phases and ion-pairing chemistry to achieve >98% purity. We provide a dual-workflow strategy: an analytical method for quality control (QC) and a linear scale-up protocol for preparative isolation.

Physicochemical Characterization & Challenge Analysis

Before method selection, the analyte’s properties must dictate the separation mechanism.

Table 1: Analyte Profile

| Property | Value | Chromatographic Implication |

| Sequence | Gly-Tyr-Gly | N-terminal amine, C-terminal acid, central aromatic. |

| MW | 238.24 g/mol | Very small; diffuses fast; requires small pore size (100–120 Å). |

| Hydrophobicity (LogP) | ~ -2.9 (Hydrophilic) | Critical Risk: Poor retention on standard C18. |

| Isoelectric Point (pI) | ~5.7 | Net charge is neutral at pH 5.7. Requires pH < 3.0 to protonate fully (+1 charge) for ion-pairing. |

| UV Absorbance | 214 nm (Amide), 275 nm (Tyr) | Dual-wavelength monitoring allows peak purity assessment. |

The "Phase Collapse" Phenomenon

Standard C18 alkyl chains are highly hydrophobic. When exposed to >95% aqueous mobile phases (necessary to retain Gly-Tyr-Gly), these chains can self-associate to minimize surface energy, expelling the mobile phase from the pores. This results in a sudden loss of retention.

-

Solution: Use a Polar-Embedded or Aqueous-Stable C18 column (e.g., C18-Aq). These phases contain hydrophilic groups near the silica surface that maintain wetting even in 100% water.

Method Development Strategy

Stationary Phase Selection

-

Primary Choice: C18-Aq (Aqueous C18) .

-

Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) .[3]

-

Use Case: If RP-HPLC fails to separate impurities. HILIC retains polar compounds using an organic-rich starting phase.

-

Mobile Phase Chemistry

-

Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Buffer B: Acetonitrile (ACN) + 0.1% TFA.[2]

-

Role of TFA:

-

pH Control: Maintains pH ~2.0, ensuring the C-terminus (COOH) is protonated (neutral) and the N-terminus is protonated (positive).

-

Ion Pairing: The Trifluoroacetate anion (

) pairs with the positively charged peptide, forming a neutral, more hydrophobic complex that retains better on the C18 chain.

-

Protocol 1: Analytical QC Method

Purpose: To assess crude purity and validate retention times prior to scale-up.

System Parameters[5][6][7][8][9][10][11]

-

Instrument: HPLC with Binary Pump and DAD/UV Detector.

-

Column: C18-Aq, 5 µm, 4.6 x 150 mm (e.g., YMC-Triart C18, Waters Atlantis T3).

-

Flow Rate: 1.0 mL/min.[5]

-

Temperature: 25°C (Ambient).

-

Detection:

-

Channel A: 214 nm (Peptide bond – High Sensitivity).

-

Channel B: 280 nm (Tyrosine side chain – High Specificity).[6]

-

Gradient Table (Linear)

| Time (min) | % Buffer A (Water/TFA) | % Buffer B (ACN/TFA) | Phase Description |

| 0.0 | 100 | 0 | Equilibration: Max aqueous for retention. |

| 2.0 | 100 | 0 | Isocratic Hold: Trap polar impurities. |

| 20.0 | 80 | 20 | Shallow Gradient: 1.1% B/min slope. |

| 22.0 | 5 | 95 | Wash: Elute hydrophobic contaminants. |

| 25.0 | 5 | 95 | Wash Hold |

| 25.1 | 100 | 0 | Re-equilibration |

| 35.0 | 100 | 0 | Ready for next injection |

Expected Result: H-Gly-Tyr-Gly-OH typically elutes between 8–12 minutes (approx. 5–10% B).

Protocol 2: Preparative Purification

Purpose: Isolation of mg to gram quantities.

Scale-Up Calculations

To move from Analytical (4.6 mm ID) to Preparative (20 mm ID), apply the Scale-Up Factor (SF) :

-

Flow Rate:

. -

Loading: If analytical load was 20 µg, prep load is ~400 µg (conservative) to 5 mg (overload).

Preparative Steps[2][3][5][6][7][14]

-

Sample Preparation: Dissolve crude peptide in 100% Water (or 0.1% TFA in water). Do not use ACN to dissolve, as it will cause breakthrough.

-

Filtration: Pass through a 0.22 µm PVDF or PES filter.

-

Equilibration: Run 100% Buffer A for >5 column volumes.

-

Injection: Inject sample.

-

Collection Logic:

-

Trigger: Slope (detecting the rise of the peak).

-

Threshold: 280 nm signal (specific to Tyr-containing product).

-

Fraction Size: Collect in 15-second slices across the main peak to cut away "shoulders" (impurities).

-

Visualization: Purification Workflow

The following diagram illustrates the logical flow from crude synthesis to pure lyophilized powder, highlighting decision nodes.

Caption: Logical workflow for the purification of hydrophilic tripeptides, ensuring retention validation before scale-up.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Elution in Void Volume (<2 min) | Phase collapse or insufficient polarity contrast. | Switch to C18-Aq column. Ensure starting mobile phase is 100% Aqueous . |

| Broad/Tailing Peaks | Secondary interactions (silanol activity). | Ensure TFA concentration is at least 0.1% .[2] Increase column temp to 40°C to improve mass transfer. |

| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in 100% Water .[7] If dissolved in ACN/Water, the strong solvent causes early elution. |

| Ghost Peaks | Carryover. | Run a blank injection (100% B wash) between runs. |

References

-

Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251. Humana Press. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

PubChem. (2024).[8][9] Tyr-Gly Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. renyi.hu [renyi.hu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Lys-Tyr-Gly | C17H26N4O5 | CID 145456806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tyr-Gly | C11H14N2O4 | CID 7021854 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Experimental Protocols for H-Gly-Tyr-Gly-OH in Cell Culture

Abstract & Biological Context

H-Gly-Tyr-Gly-OH (GYG) is a synthetic tripeptide that mimics the canonical selectivity filter sequence of potassium (K

In drug development and cell biology, exogenous H-Gly-Tyr-Gly-OH is utilized in two primary high-value applications:

-

Chemical Biology Probe: As a soluble, accessible substrate to quantify Tyrosine Nitration mediated by Peroxynitrite (

) during oxidative stress assays. -

Structural Epitope Blocking: As a competitive peptide to validate antibodies targeting the pore-forming region of K

channels (e.g., Kv1.1, Kv1.2).

This guide provides standardized protocols for handling, solubilizing, and applying GYG in cellular environments to ensure reproducibility and data integrity.

Pre-Experimental Preparation

Physicochemical Profile

Understanding the molecule's behavior in solution is critical for avoiding experimental artifacts.

| Property | Specification | Notes |

| Sequence | Gly-Tyr-Gly | N-terminal free amine, C-terminal free acid. |

| Molecular Weight | ~295.3 Da | Small molecule behavior; rapid diffusion. |

| Solubility | Aqueous (Water/PBS) | Highly soluble (>10 mg/mL) due to zwitterionic character at pH 7.4. |

| Isoelectric Point (pI) | ~5.6 | Net negative charge at physiological pH (7.4) is negligible but present. |

| Stability | Protease Susceptible | Rapidly degraded by aminopeptidases in serum-containing media. |

Reconstitution Protocol (Standard Stock)

Objective: Create a stable 10 mM stock solution.

-

Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation (hygroscopic uptake).

-

Weighing: Weigh the peptide into a sterile microcentrifuge tube.

-

Critical: Do not assume the mass on the commercial vial label is 100% peptide content. Peptides often contain salts (TFA/Acetate) and water. Adjust calculation based on the Net Peptide Content from the CoA.

-

-

Solvent Addition: Add sterile, nuclease-free water or PBS (pH 7.4) .

-

Note: DMSO is not required and should be avoided to prevent solvent-induced cytotoxicity in sensitive assays.

-

-

Dissolution: Vortex gently for 15–30 seconds. The solution should be clear and colorless.

-

Filtration: Sterilize using a 0.22

m PVDF syringe filter.-

Warning: Do not autoclave the peptide solution; heat will hydrolyze the peptide bonds.

-

-

Storage: Aliquot into single-use volumes (e.g., 50

L) and store at -20°C (stable for 3 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.

Application I: Peroxynitrite ( ) Scavenging Assay

Context: Drug candidates are often screened for their ability to induce or mitigate oxidative stress. Peroxynitrite is a highly reactive species that nitrates Tyrosine residues.[1] H-Gly-Tyr-Gly-OH serves as a "trap" or "reporter" molecule because its Tyrosine residue is solvent-exposed and highly reactive.

Experimental Workflow (Graphviz)

Figure 1: Workflow for using H-Gly-Tyr-Gly-OH as a reporter for peroxynitrite-mediated nitration in cell culture.

Detailed Protocol

Reagents:

-

H-Gly-Tyr-Gly-OH Stock (10 mM).

-

SIN-1 (Peroxynitrite generator) or Test Compound.

-

Serum-Free Media (to avoid competition from serum albumin Tyrosines).

Steps:

-

Seeding: Seed cells (e.g., HUVEC or PC12) in 6-well plates. Grow to 80% confluency.

-

Wash: Wash cells 2x with PBS to remove serum proteins.

-

Media Swap: Add serum-free culture media (e.g., Opti-MEM).

-

Probe Addition: Add H-Gly-Tyr-Gly-OH to a final concentration of 500

M .-

Rationale: High concentration ensures the peptide is the primary target for nitration relative to endogenous proteins.

-

-

Stress Induction: Add SIN-1 (10–100

M) or the drug candidate. -

Incubation: Incubate for 4–6 hours at 37°C.

-

Collection: Collect the cell culture supernatant.

-

Analysis (HPLC): Inject supernatant onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 40% B over 20 minutes.

-

Detection: Monitor Absorbance at 276 nm (unmodified Tyr) and 365 nm (3-Nitrotyrosine).

-

Result: The appearance of a peak at 365 nm indicates oxidative stress (formation of

-Gly-Tyr-Gly).

-

Application II: Epitope Blocking (Antibody Validation)

Context: Many antibodies raised against K

Blocking Protocol

Objective: Confirm that the signal observed in Immunocytochemistry (ICC) or Western Blot is specific to the K

-

Antibody Preparation: Dilute the primary antibody to its working concentration (e.g., 1:1000) in Blocking Buffer (PBS + 1% BSA).

-

Peptide Competition:

-

Control Tube: Antibody only.

-

Block Tube: Antibody + H-Gly-Tyr-Gly-OH (excess).

-

Ratio: Use a 10:1 to 50:1 molar excess of peptide to antibody. (e.g., if Antibody is 1

M, add Peptide to 50

-

-

Pre-Incubation: Incubate the Antibody/Peptide mixture overnight at 4°C or 2 hours at Room Temperature with gentle rotation.

-

Staining: Apply the "Control" and "Block" mixtures to parallel cell samples.

-

Validation:

-

Specific Signal: Strong staining in Control; No staining in Block.

-

Non-Specific Signal: Strong staining in both Control and Block (indicates antibody binds off-target sites).

-

Analytical Validation & Quality Control

To ensure the integrity of the peptide in culture, researchers must verify its stability, as peptidases can cleave the Gly-Tyr bond.

Mass Spectrometry Verification

When analyzing results, look for the following m/z signals (ESI+ mode):

| Species | Formula | Theoretical Mass (Monoisotopic) | [M+H] |

| Intact GYG | 295.12 | 296.12 | |

| Nitro-GYG | 340.10 | 341.10 | |

| Hydrolysis (Gly-Tyr) | 238.10 | 239.10 |

Stopping Rules

-

Discard Stock if: Visible precipitation occurs after thawing.

-

Invalidate Experiment if: The "Control" (No Stress) sample shows >5% nitration of the GYG peptide (indicates background oxidation or contaminated media).

References

-

Doyle, D. A., et al. (1998). The structure of the potassium channel: molecular basis of K+ conduction and selectivity.[2][3] Science, 280(5360), 69-77.[5]

-

Ischiropoulos, H. (1998). Biological tyrosine nitration: a pathophysiological event of oxidation and nitration.[1] Archives of Biochemistry and Biophysics, 356(1), 1-11.

-

Souza, J. M., et al. (1999). Kinetics of tyrosine nitration by peroxynitrite. Chemical Research in Toxicology, 12(3), 265-272.

-

Thermo Fisher Scientific. (n.d.). Peptide Handling Guidelines.

Sources

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gate in the selectivity filter of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-Function Analysis of the K+-Selective Family of Ion Channels Using a Comprehensive Alignment and the KcsA Channel Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potassium channel selectivity filter dynamics revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: H-Gly-Tyr-Gly-OH as a Stoichiometric Reference Standard for Tyrosine-Based Quantification and Fluorescence

This Application Note is structured to serve as a definitive technical guide for the use of H-Gly-Tyr-Gly-OH (Gly-Tyr-Gly) as a primary standard in biochemical characterization. It moves beyond simple product descriptions to provide actionable, high-precision protocols for researchers requiring exact stoichiometric control in protein quantification and photophysics.

Executive Summary: The Case for H-Gly-Tyr-Gly-OH

In biochemical assays, the accurate quantification of protein concentration and the characterization of intrinsic fluorescence often rely on the properties of aromatic amino acids, specifically Tyrosine (Tyr) and Tryptophan (Trp). While Bovine Serum Albumin (BSA) is the ubiquitous standard for general protein assays (e.g., Bradford, BCA), it is structurally complex, heterogeneous, and prone to aggregation, making it a poor standard for molar absorptivity or quantum yield calibration.

H-Gly-Tyr-Gly-OH (GYG) serves as a superior "minimalist" standard.

-

Structural Fidelity: It places the Tyrosine residue in a true peptide bond environment (flanked by Glycines), mimicking the electronic state of Tyrosine within a protein backbone more accurately than free L-Tyrosine.

-

Stoichiometric Precision: Being a synthetic tripeptide (MW: 295.3 Da), it allows for precise gravimetric preparation of molar standards, devoid of the hydration and purity ambiguities associated with large proteins like BSA or IgG.

-

Spectral Isolation: With Glycine being optically inert in the near-UV (>240 nm), all A280 absorbance and fluorescence signals are attributable solely to the single Tyrosine residue.

Technical Specifications & Chemical Properties[1][2][3]

| Property | Value | Notes |

| Sequence | Gly-Tyr-Gly (GYG) | N-terminal amine, C-terminal carboxyl free.[1] |

| Formula | ||

| Molecular Weight | 295.29 g/mol | Monoisotopic.[1] |

| Solubility | Water, PBS (>50 mg/mL) | Highly soluble due to Glycine flexibility. |

| 274-276 nm | Shifts slightly with pH. | |

| ~1280 - 1490 | See Protocol 1 for experimental derivation. | |

| Fluorescence (Ex/Em) | 275 nm / 303 nm | Characteristic Tyrosine emission. |

| pI (Isoelectric Point) | ~5.6 - 6.0 | Zwitterionic at neutral pH. |

Application 1: Precision Calibration of A280 Extinction Coefficients

Context: The Beer-Lambert Law (

Protocol A: Determination of System-Specific

Objective: Calculate the exact molar extinction coefficient of the Tyrosyl moiety in your specific assay buffer.

Materials

-

Standard: H-Gly-Tyr-Gly-OH (High purity >98%).

-

Buffer: Target assay buffer (e.g., PBS pH 7.4, 6M Guanidine HCl, etc.).

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Workflow

-

Stock Preparation (Gravimetric):

-

Weigh ~3.0 mg of H-Gly-Tyr-Gly-OH on a microbalance (Precision

mg). -

Dissolve in 10.0 mL of Buffer to create a ~1 mM Stock Solution.

-

Calculation:

.

-

-

Serial Dilution:

-

Prepare 5 dilutions ranging from 0.1 mM to 1.0 mM.

-

Blank: Use the identical buffer (without peptide) as the reference.

-

-

Measurement:

-

Data Analysis:

-

Plot

(y-axis) vs. Concentration in Molar (x-axis). -

Perform Linear Regression (

). -

Result: The slope (

) is the experimental Molar Extinction Coefficient (

-

Validation Criteria:

Application 2: Fluorescence Quantum Yield Standardization

Context: Tyrosine fluorescence is often used to monitor protein unfolding. However, Tyrosine fluorescence is weak and easily quenched. GYG is the ideal "Reference Standard" for normalizing fluorescence units (RFU) because it represents the "unquenched" baseline of a solvent-exposed Tyrosine in a peptide chain.

Protocol B: RFU Normalization for Tyrosine Kinase or Folding Assays

Objective: Convert arbitrary Relative Fluorescence Units (RFU) into "Molar Tyrosine Equivalents" to compare data across different instruments.

Workflow Diagram (Graphviz)

Caption: Workflow for standardizing Tyrosine fluorescence using GYG. Note the critical check for the Inner Filter Effect (absorbance shielding fluorescence) by keeping optical density (OD) low.

Detailed Steps

-

Parameter Setup: Set Excitation to 275 nm (Tyr max) and Emission scan range 290–400 nm.

-

Inner Filter Effect Control: Ensure the absorbance (

) of your GYG standard is-

Recommendation: Use GYG concentrations in the 1–10 µM range.

-

-

Acquisition: Measure the integrated emission intensity (Area Under Curve) for the GYG standard.

-

Standardization:

-

This normalizes your protein signal against a known molar quantity of peptide-bound Tyrosine.

-

Application 3: HPLC Performance Qualification (PQ)

Context: Due to its small size and hydrophilicity, GYG is an excellent marker for the "void volume" or early elution time in Reverse Phase HPLC (RP-HPLC) using C18 columns, validating the column's ability to retain small polar peptides.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

-

Gradient: 0% to 10% B over 10 minutes.

-

Detection: 214 nm (Peptide bond) and 280 nm (Tyrosine side chain).

-

Success Metric: GYG should elute as a sharp, symmetrical peak. Tailing indicates active silanol sites on the column (column aging).

Comparison of Standards

| Feature | H-Gly-Tyr-Gly-OH | L-Tyrosine (Free) | BSA (Protein) |

| Peptide Bond Context | Yes (Mimics protein) | No (Zwitterionic effects) | Yes |

| Purity/Homogeneity | >98% (Synthetic) | >99% | Variable (Aggregates) |

| Folding Dependent? | No (Linear) | No | Yes (Hypochromicity) |

| Stoichiometry | 1:1 (Tyr:Molecule) | 1:1 | ~20:1 (Tyr:Molecule) |

| Use Case | Molar Calibration | Precursor analysis | Total Protein Staining |

References

-

Pace, C. N., et al. (1995). "How to measure and predict the molar absorption coefficient of a protein." Protein Science, 4(11), 2411–2423.

- Establishes the methodology for calculating protein extinction coefficients based on Tyr/Trp content.

-

Edelhoch, H. (1967). "Spectroscopic determination of tryptophan and tyrosine in proteins." Biochemistry, 6(7), 1948–1954.

- The foundational text on using model compounds (like N-acetyl-L-tyrosinamide, functionally similar to GYG) to determine values.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1]

- Authoritative source on fluorescence quantum yields and the use of standards.

-

Thermo Fisher Scientific. "Extinction Coefficients." Technical Guide.

- General reference for biochemical constants.

-

PubChem. "H-Gly-Tyr-Gly-OH Compound Summary."[1]

- Source for physical properties (MW, Structure).

Sources

- 1. H-Gly-Tyr-Gly-OH | C13H17N3O5 | CID 6992444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect [mdpi.com]

solution-phase synthesis of the Gly-Tyr-Gly peptide

Application Note: Solution-Phase Synthesis of the Gly-Tyr-Gly (GYG) Tripeptide

Abstract & Strategic Overview

The tripeptide Glycyl-L-Tyrosyl-Glycine (Gly-Tyr-Gly) serves as a fundamental model for studying tyrosine phosphorylation, peptide solubility, and minimal enzyme substrate motifs. While Solid-Phase Peptide Synthesis (SPPS) is standard for longer sequences, Solution-Phase Peptide Synthesis (LPPS) remains the superior choice for short peptides (di- to tetrapeptides) at multi-gram to kilogram scales. LPPS offers distinct advantages in cost-efficiency, direct impurity profiling, and the avoidance of resin-bound aggregation issues.

This guide details a Convergent Linear Strategy designed for maximum purity and minimal purification steps. We utilize a Hybrid Protecting Group Strategy (Boc/Benzyl/Cbz) that culminates in a single-step global deprotection via catalytic hydrogenation, yielding the target peptide as a zwitterion without the need for harsh acid cleavage (e.g., HF or TFMSA).

The "One-Pot" Deprotection Strategy

To ensure high throughput and purity, this protocol employs a strategic sequence of protecting groups:

-

C-Terminus: Benzyl Ester (-OBzl)

-

Side Chain (Tyr): Benzyl Ether (-OBzl)

-

N-Terminus (Intermediate): tert-Butyloxycarbonyl (Boc)[1]

-

N-Terminus (Final): Benzyloxycarbonyl (Cbz/Z)[1]

Why this logic? By using Boc for the intermediate protection and switching to Cbz for the final residue, the fully protected precursor Cbz-Gly-Tyr(Bzl)-Gly-OBzl possesses three protecting groups that are all susceptible to catalytic hydrogenation. This allows for Global Deprotection in a single step, removing all protecting groups simultaneously to yield the pure H-Gly-Tyr-Gly-OH zwitterion.

Strategic Planning & Workflow

Synthesis Pathway Visualization

Figure 1: Logical flow of the Hybrid Cbz/Boc/Benzyl strategy for Gly-Tyr-Gly synthesis.

Detailed Experimental Protocols

Safety Note: All procedures involving TFA, coupling reagents, and hydrogenation must be performed in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Materials Required

-

Amino Acids: H-Gly-OBzl·TsOH (Tosylate salt), Boc-Tyr(Bzl)-OH, Cbz-Gly-OH.

-

Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), NMM (N-Methylmorpholine), TFA (Trifluoroacetic acid), Pd/C (10% Palladium on Carbon).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), EtOAc (Ethyl Acetate), MeOH (Methanol).

Phase 1: Synthesis of the Dipeptide (Boc-Tyr(Bzl)-Gly-OBzl)

Objective: Couple the C-terminal Glycine with the central Tyrosine.

-

Preparation:

-

In a round-bottom flask, dissolve H-Gly-OBzl·TsOH (10 mmol, 3.37 g) and Boc-Tyr(Bzl)-OH (10 mmol, 3.71 g) in anhydrous DMF (30 mL).

-

Note: DMF is preferred over DCM here to ensure solubility of the Tyrosine derivative and the salt.

-

-

Activation & Coupling:

-

Cool the solution to 0°C in an ice bath.

-

Add HOBt (11 mmol, 1.49 g) and NMM (11 mmol, 1.2 mL) to neutralize the tosylate salt and liberate the free amine. Stir for 5 minutes.

-

Add EDC·HCl (11 mmol, 2.11 g) in one portion.

-

Allow the reaction to warm to room temperature (RT) naturally and stir for 4–6 hours.

-

Monitoring: Check completion by TLC (System: CHCl3/MeOH 9:1). The amine spot should disappear.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (150 mL).

-

Wash sequentially with:

-

1M KHSO₄ or 5% Citric Acid (3 x 30 mL) – Removes unreacted amine/EDC.

-

Saturated NaHCO₃ (3 x 30 mL) – Removes unreacted acid/HOBt.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Result: The product Boc-Tyr(Bzl)-Gly-OBzl usually solidifies upon drying or trituration with hexanes. Yield target: >90%.

-

Phase 2: N-Terminal Deprotection (H-Tyr(Bzl)-Gly-OBzl)

Objective: Selectively remove the Boc group without affecting the Benzyl ester/ether.

-

Reaction:

-

Dissolve the intermediate Boc-Tyr(Bzl)-Gly-OBzl (approx. 9 mmol) in DCM (20 mL).

-

Add TFA (20 mL) slowly at 0°C.

-

Stir at RT for 30–60 minutes.

-

Monitoring: TLC should show complete conversion to a lower Rf spot (free amine).

-

-

Work-up:

-

Concentrate the solution to an oil under reduced pressure (do not heat above 40°C).

-

Co-evaporation: Add Toluene (20 mL) and evaporate to remove residual TFA. Repeat twice.

-

Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the trifluoroacetate salt (H-Tyr(Bzl)-Gly-OBzl·TFA ).[2][3][4]

-

Filter the white solid and dry under vacuum.

-

Phase 3: Final Coupling (Cbz-Gly-Tyr(Bzl)-Gly-OBzl)

Objective: Attach the final N-terminal Glycine protected with Cbz.

-

Preparation:

-

Dissolve the H-Tyr(Bzl)-Gly-OBzl·TFA salt (8 mmol) and Cbz-Gly-OH (8.5 mmol, 1.78 g) in DMF (25 mL).

-

-

Coupling:

-

Cool to 0°C.[5]

-

Add HOBt (9 mmol) and NMM (17 mmol – Note: 2 equivalents needed to neutralize TFA salt and activate).

-

Add EDC·HCl (9 mmol).

-

Stir at RT overnight (12 hours) to ensure completion, as steric bulk increases.

-

-

Work-up:

-

Perform the standard EtOAc extraction work-up as described in Phase 1 (Acid wash, Base wash, Brine).

-

Purification: Recrystallize the crude fully protected tripeptide from EtOAc/Hexane if necessary. High purity at this stage is critical for the final step.

-

Phase 4: Global Deprotection (H-Gly-Tyr-Gly-OH)

Objective: Remove Cbz, Bzl (ether), and Bzl (ester) simultaneously.

-

Hydrogenation:

-

Dissolve Cbz-Gly-Tyr(Bzl)-Gly-OBzl (5 mmol) in MeOH (50 mL). If solubility is poor, add a small amount of Acetic Acid or DMF.

-

Add 10% Pd/C catalyst (10% by weight of the peptide mass, e.g., 0.3 g).

-

Safety: Purge the flask with Nitrogen first, then introduce Hydrogen (balloon pressure is sufficient).

-

Stir vigorously at RT for 4–12 hours.

-

Monitoring: HPLC or TLC. The disappearance of UV-active protecting groups (benzyl/Cbz) indicates completion.

-

-

Isolation:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH and Water.

-

Concentrate the filtrate.

-

Lyophilization: Dissolve the residue in Water (or Water/Acetonitrile) and lyophilize.

-

Result: H-Gly-Tyr-Gly-OH as a white fluffy powder (Zwitterionic form).

-

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | > 98.0% | RP-HPLC (C18, 0.1% TFA in Water/ACN) |